Product packaging for Methyl 2,5-dibromo-3-nitrobenzoate(Cat. No.:)

Methyl 2,5-dibromo-3-nitrobenzoate

Cat. No.: B7976727
M. Wt: 338.94 g/mol
InChI Key: ZYMSVAYXFZNUBX-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3-nitrobenzoate (CAS 1215298-17-1) is a high-purity chemical reagent with a molecular weight of 338.94 g/mol and the molecular formula C₈H₅Br₂NO₄ . This compound is characterized by multiple reactive sites, including bromine and nitro substituents, which make it a valuable synthetic intermediate . It is commonly employed in cross-coupling reactions, such as Suzuki or Ullmann reactions, to facilitate the construction of complex aromatic systems . Researchers utilize this compound primarily in the pharmaceutical and agrochemical industries for the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents . It also serves as a key building block in research settings for the preparation of substituted benzoate derivatives and heterocyclic compounds . The ester group can be hydrolyzed or further functionalized, adding significant versatility to its application in synthetic pathways . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Proper storage conditions are 2-8°C in a dark, dry, and sealed environment . The predicted density is 1.975 g/cm³, and the predicted boiling point is 335.8 °C . Handle with care, as it carries the hazard statements H301, H311, and H331 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2NO4 B7976727 Methyl 2,5-dibromo-3-nitrobenzoate

Properties

IUPAC Name

methyl 2,5-dibromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMSVAYXFZNUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,5 Dibromo 3 Nitrobenzoate

Established Synthetic Pathways to Methyl 2,5-dibromo-3-nitrobenzoate

Esterification Routes from 2,5-dibromo-3-nitrobenzoic Acid

The most direct and conventional method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2,5-dibromo-3-nitrobenzoic acid. This transformation, a staple in organic synthesis, can be achieved under various conditions, typically involving an alcohol in the presence of an acid catalyst.

The Fischer esterification, a classic approach, involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Alternative methods for the esterification of nitrobenzoic acids include the use of peptide coupling reagents or other activating agents. For instance, reagents like TBTU, TATU, or COMU in the presence of organic bases can facilitate the formation of esters at room temperature in excellent yields researchgate.net. Another approach involves the use of triphenylphosphine dihalides (Ph₃PBr₂ or Ph₃PI₂) and N,N-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane to achieve high yields of the corresponding ester researchgate.net. N-bromosuccinimide (NBS) has also been demonstrated as an efficient catalyst for the direct esterification of aryl carboxylic acids, offering a metal-free and moisture-tolerant option nih.gov.

Table 1: Comparison of Esterification Methods for Nitrobenzoic Acids

Method Reagents Conditions Advantages
Fischer Esterification Methanol, H₂SO₄ (catalyst) Heat Cost-effective, simple procedure.
Peptide Coupling TBTU/TATU/COMU, Organic Base Room Temperature High yields, mild conditions. researchgate.net
Triphenylphosphine Dihalide Ph₃PBr₂/Ph₃PI₂, DMAP Room Temperature Good to excellent yields. researchgate.net

Sequential Bromination and Nitration Strategies for Methyl Benzoate (B1203000) Derivatives

An alternative synthetic route to this compound involves a multi-step process starting from a simpler methyl benzoate derivative. This strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring guide the position of incoming electrophiles.

The synthesis would typically begin with the nitration of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing group. Therefore, the reaction of methyl benzoate with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, yields methyl 3-nitrobenzoate as the major product ma.eduaiinmr.comscribd.com. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) ma.eduaiinmr.com.

Following nitration, the next step would be the bromination of methyl 3-nitrobenzoate. The existing ester and nitro groups are both deactivating and meta-directing. The nitro group is a stronger deactivating group than the ester. The positions ortho and para to the ester group are activated relative to the other positions. Therefore, bromination of methyl 3-nitrobenzoate would be expected to introduce bromine atoms at the positions meta to the nitro group and ortho/para to the ester group. To achieve the desired 2,5-dibromo substitution pattern, a careful selection of brominating agents and reaction conditions is crucial. This may involve the use of bromine in the presence of a Lewis acid catalyst, such as FeBr₃, or other brominating agents like N-bromosuccinimide (NBS).

Investigation of Novel and Alternative Synthetic Strategies

Exploration of Decarboxylative Halogenation Principles for Aromatic Carboxylic Acids

Decarboxylative halogenation, also known as halodecarboxylation, presents a conceptually different and potentially advantageous route for the synthesis of aryl halides from aromatic carboxylic acids nih.govacs.org. This method involves the replacement of a carboxyl group with a halogen atom, a process that can offer unique regioselectivity compared to direct electrophilic halogenation nih.govacs.org.

This strategy could be envisioned for the synthesis of this compound by starting with a suitably substituted benzoic acid and introducing the bromine atoms via decarboxylation of other carboxyl groups. For instance, one could theorize a pathway starting from a dicarboxylic acid derivative of 3-nitrobenzoic acid. The selective decarboxylative bromination of the carboxyl groups at the 2 and 5 positions would yield the desired 2,5-dibromo-3-nitrobenzoic acid, which could then be esterified.

The key advantage of this approach is the ability to install halogens at positions that may be difficult to access through conventional electrophilic substitution due to the directing effects of existing substituents nih.govacs.org. Various reagents and conditions have been developed for decarboxylative halogenation, and recent advancements have even provided unified catalytic methods for the direct conversion of (hetero)aryl carboxylic acids to a range of aryl halides princeton.edu.

Development of Palladium-Catalyzed Synthesis Approaches for this compound

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of a poly-substituted compound like this compound is not yet a standard method, the principles of palladium catalysis offer intriguing possibilities.

One potential approach could involve the palladium-catalyzed C-H activation and functionalization of a suitable precursor. For example, starting with methyl 3-nitrobenzoate, a palladium catalyst could be employed to direct the regioselective bromination at the C2 and C5 positions. Palladium-catalyzed direct arylation of nitro-substituted aromatics has been demonstrated, showcasing the feasibility of functionalizing such electron-deficient rings researchgate.net.

Another strategy could involve a palladium-catalyzed coupling reaction. For instance, a di-halo-nitro-benzene derivative could be coupled with a source of the methyl ester group. Palladium-catalyzed synthesis of esters from arenes has been reported, providing a potential, albeit complex, avenue for the construction of the target molecule organic-chemistry.org. These methods often provide high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules organic-chemistry.org.

Mechanistic Studies of Reaction Pathways and Intermediate Formation

The established synthetic routes to this compound are fundamentally governed by the mechanism of electrophilic aromatic substitution (EAS) msu.edumasterorganicchemistry.com. This two-step mechanism involves the initial attack of an electrophile by the π-electrons of the aromatic ring, which is the slow, rate-determining step msu.edumasterorganicchemistry.com. This attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as a benzenonium ion or sigma complex msu.edu. In the second, fast step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring msu.edumasterorganicchemistry.com.

In the context of synthesizing this compound, the directing effects of the substituents play a crucial role. The ester group (-COOCH₃) and the nitro group (-NO₂) are both electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack by pulling electron density away from the ring msu.edu. This deactivation makes the reaction slower compared to unsubstituted benzene.

Furthermore, these groups direct incoming electrophiles to the meta position. This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent positive charge on the carbon bearing the electron-withdrawing group. The intermediate from meta attack, however, avoids this destabilization, making it the more favorable pathway. Understanding these mechanistic principles is essential for predicting and controlling the regioselectivity of the bromination and nitration steps in the sequential synthesis of this compound.

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound hinges on the meticulous control of various reaction parameters. The introduction of two bromine atoms and a nitro group onto the methyl benzoate backbone necessitates a strategic approach to maximize the desired product formation while minimizing side reactions.

Solvent Effects on Reaction Yield and Selectivity

For the bromination of related compounds, such as methyl 2-methyl-3-nitrobenzoate, acetonitrile has been utilized as a suitable solvent. google.comgoogle.com Halogenated hydrocarbons have also been mentioned as potential solvents for similar bromination reactions. google.com The selection of an appropriate solvent is critical for achieving high yields and preventing the formation of undesired isomers.

For the nitration step, concentrated sulfuric acid is commonly employed not only as a catalyst but also as the solvent. echemi.comrsc.orgmnstate.eduscribd.commnstate.eduumkc.edu The highly polar and acidic nature of sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

To provide a clearer understanding of potential solvent effects, the following interactive data table summarizes solvents used in analogous reactions.

Reaction StepCompoundSolventObservations
BrominationMethyl 2-methyl-3-nitrobenzoateAcetonitrileEffective for side-chain bromination with NBS or 1,3-Dibromo-5,5-dimethylhydantoin. google.comgoogle.com
BrominationMethyl 2-methyl-3-nitro-benzoateHalogenated HydrocarbonsMentioned as suitable solvents for side-chain bromination. google.com
NitrationMethyl BenzoateConcentrated Sulfuric AcidActs as both solvent and catalyst, promoting nitronium ion formation. echemi.comrsc.orgmnstate.eduscribd.commnstate.eduumkc.edu

This table is based on data from reactions of similar, not identical, compounds and is intended to be illustrative of solvent choices in related syntheses.

Temperature and Pressure Influence on Synthetic Outcomes

Temperature is a critical parameter that must be carefully controlled to ensure the desired regioselectivity and to prevent runaway reactions, particularly during the exothermic nitration process.

For the nitration of methyl benzoate, the reaction is typically conducted at low temperatures, often between 0°C and 15°C, to control the reaction rate and minimize the formation of dinitrated and other byproducts. echemi.comrsc.org Maintaining a low temperature is crucial for achieving high selectivity for the meta-nitro product in the case of methyl benzoate nitration.

In the bromination of a related compound, methyl 2-methyl-3-nitrobenzoate, the reaction temperature is generally higher, in the range of 55-75°C. google.comgoogle.com This suggests that the bromination step may require more energy to proceed at an adequate rate.

The influence of pressure on these types of reactions is not extensively documented in the available literature, suggesting that they are typically carried out at atmospheric pressure.

The following interactive data table illustrates the temperature conditions used in analogous synthetic steps.

Reaction StepCompoundTemperature Range (°C)Key Findings
NitrationMethyl Benzoate0 - 15Low temperature is crucial for controlling the exothermic reaction and ensuring meta-selectivity. echemi.comrsc.org
BrominationMethyl 2-methyl-3-nitrobenzoate55 - 75Higher temperatures are employed for the bromination step. google.comgoogle.com

This table is based on data from reactions of similar, not identical, compounds and is intended to be illustrative of temperature control in related syntheses.

Catalyst Systems for Enhanced Synthesis of this compound

In the synthesis of this compound, catalysts are essential for facilitating the electrophilic substitution reactions.

For the nitration step, concentrated sulfuric acid acts as the catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). echemi.comrsc.orgscribd.com

For the bromination of aromatic compounds, Lewis acids such as iron(III) bromide (FeBr₃) are often used as catalysts. While not specifically documented for this compound, such catalysts polarize the bromine molecule, making it a more potent electrophile. In the bromination of methyl 2-methyl-3-nitrobenzoate, a radical initiator such as azobisisobutyronitrile (AIBN) is used when employing N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin, indicating a free-radical mechanism for side-chain bromination. google.comgoogle.com However, for the direct bromination of the aromatic ring of methyl benzoate, a Lewis acid catalyst would be more appropriate.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netjddhs.comejcmpr.com While specific green synthesis routes for this compound are not well-documented, general principles can be applied to its hypothetical synthesis.

Key areas for implementing green chemistry include:

Use of Greener Solvents: Exploring less hazardous solvents than traditional halogenated hydrocarbons for the bromination step.

Catalyst Efficiency: Developing more efficient and recyclable catalysts to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by using microwave-assisted synthesis. mdpi.com

Waste Reduction: Minimizing the formation of byproducts and developing methods for the safe disposal or recycling of waste streams. jddhs.com

The development of environmentally benign protocols is an ongoing effort in the pharmaceutical and chemical industries, with a focus on biocatalysis, the use of renewable raw materials, and energy-efficient techniques. researchgate.netjddhs.com

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Databases

Comprehensive searches of publicly available scientific databases and chemical literature have yielded no specific experimental spectroscopic data for the compound this compound. While the existence of this compound is confirmed by its CAS Registry Number (1215298-17-1), detailed analytical characterization data, including Fourier-Transform Infrared (FT-IR), Attenuated Total Reflectance Infrared (ATR-IR), Raman spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, are not present in the accessed resources.

The user's request for an article focused solely on the advanced spectroscopic characterization and structural elucidation of this compound, structured with specific subsections for various spectroscopic techniques, cannot be fulfilled at this time due to the absence of the necessary factual data.

Information on structurally related but distinct compounds, such as other brominated or nitrated methyl benzoate derivatives, was found. However, in strict adherence to the user's instructions to focus exclusively on this compound and to avoid information outside the specified scope, data from these other compounds cannot be used to generate the requested article.

Therefore, the detailed analysis and data tables for the following outlined sections cannot be provided:

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Dibromo 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2,5-dibromo-3-nitrobenzoate

Carbon-13 (¹³C) NMR Spectral Interpretation and Coupling Constant Analysis

Without access to primary or secondary sources containing the specific spectroscopic measurements for this compound, the generation of a scientifically accurate and informative article as per the provided outline is not possible.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for unambiguously determining the chemical structure of a molecule by resolving through-bond correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal all direct one-bond correlations between protons (¹H) and carbon atoms (¹³C). For this compound, this would allow for the definitive assignment of the proton signals to their directly attached carbon atoms. For instance, the protons of the methyl ester group would show a correlation to the ester carbonyl carbon, and the aromatic protons would correlate to their respective carbons on the benzene (B151609) ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). This information is instrumental in piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons of the ester and the carbonyl carbon, as well as the ester oxygen-bound carbon of the aromatic ring.

The aromatic protons and adjacent and next-nearest neighbor carbons, which would be critical in confirming the substitution pattern of the bromine and nitro groups on the benzene ring.

Without experimental data, a table of expected correlations remains speculative.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

Accurate Molecular Mass: High-resolution mass spectrometry (HRMS) would provide the accurate molecular mass of this compound. The theoretical exact mass can be calculated, and experimental verification would confirm the elemental composition.

Fragmentation Pathways: In an electron ionization (EI) mass spectrum, the molecule would ionize to form a molecular ion peak. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and potentially the loss of the nitro group (-NO₂). The characteristic isotopic pattern of the two bromine atoms would be a key feature in identifying fragments containing this part of the molecule. A detailed analysis of these fragmentation pathways is not possible without an experimental spectrum.

A representative data table for the expected major fragments is not available without experimental results.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would determine its crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental data is the basis for solving the complete crystal structure.

The crystallographic data would reveal the precise conformation of the molecule, including the planarity of the benzene ring and the orientation of the ester and nitro substituents. It would also provide highly accurate measurements of all bond lengths and angles. For instance, the C-Br, C-N, and C-C bond lengths within the aromatic ring, as well as the bond angles, would be determined.

Analysis of the crystal packing would identify any significant intermolecular interactions that stabilize the crystal lattice. In the case of this compound, one might expect to find weak C—H···O hydrogen bonds involving the aromatic or methyl protons and the oxygen atoms of the nitro or ester groups. Other potential interactions could include halogen bonding involving the bromine atoms and π-π stacking of the aromatic rings.

Without a solved crystal structure, no data tables for crystallographic parameters or intermolecular interactions can be compiled.

Chemical Reactivity and Transformation Pathways of Methyl 2,5 Dibromo 3 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions on the Aryl Ring of Methyl 2,5-dibromo-3-nitrobenzoate

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of three strong electron-withdrawing groups: two bromine atoms and a nitro group. These groups significantly reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. grabmyessay.comscribd.com

The ester group (-COOCH₃) is also a deactivating group, further contributing to the reduced reactivity of the ring. scribd.com In typical EAS reactions like nitration or halogenation, the incoming electrophile is directed to the meta position relative to the existing substituents. scribd.comyoutube.com However, in the case of this compound, all the available positions on the ring are already substituted, making further EAS reactions highly unlikely under standard conditions. Any potential substitution would require harsh reaction conditions and would likely result in a mixture of products with low yields.

Nucleophilic Reactions Involving the Aromatic Ring and Carbonyl Center

The electron-deficient nature of the aromatic ring, a consequence of the attached electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. While specific examples involving this compound are not extensively documented in the provided search results, the general principle suggests that strong nucleophiles could potentially displace one of the bromine atoms. The nitro group in the ortho position to one of the bromine atoms would activate it towards such a substitution.

The carbonyl carbon of the ester group is an electrophilic center and can be attacked by nucleophiles. This can lead to transesterification if reacted with an alcohol in the presence of an acid or base catalyst, or to the formation of an amide if reacted with an amine.

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a key functional group that can be readily transformed into an amino group, opening up a wide range of synthetic possibilities. wikipedia.org

Selective Reduction to 2,5-dibromo-3-aminobenzoic Acid Methyl Ester

The selective reduction of the nitro group in this compound to an amine is a crucial transformation. This can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or formic acid), or the use of metals in acidic media (e.g., iron in acetic acid, or tin(II) chloride). wikipedia.orgsciencemadness.orgorganic-chemistry.org The product of this reaction is methyl 2,5-dibromo-3-aminobenzoate. nih.govsielc.comnih.govfishersci.sechemicalbook.com

Reagent SystemProduct
Fe/AcOHMethyl 2,5-dibromo-3-aminobenzoate
SnCl₂/HClMethyl 2,5-dibromo-3-aminobenzoate
H₂/Pd-CMethyl 2,5-dibromo-3-aminobenzoate

Further Transformations of the Amino Group

The resulting amino group in methyl 2,5-dibromo-3-aminobenzoate is a versatile functional handle for further synthetic modifications. For instance, it can undergo diazotization followed by various Sandmeyer or related reactions to introduce a range of other substituents. The amino group can also be acylated or alkylated. One notable, albeit unexpected, transformation is the formation of methyl 3,5-dibromo-2-diacetylaminobenzoate when 2-amino-3,5-dibromobenzoic acid is treated with acetic anhydride. nih.gov

Reactions Involving the Ester Moiety

Hydrolysis Kinetics and Mechanisms

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,5-dibromo-3-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions.

k′ = kₐ[H⁺] + kₙ + kₙ[OH⁻] oieau.fr

For many methyl benzoates, the base-catalyzed pathway is dominant in neutral to basic solutions. oieau.fr The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and bromo groups present in this compound, are expected to increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the base-catalyzed mechanism. oieau.fr For example, the presence of a 4-nitro group on a methyl benzoate (B1203000) ring reduces its hydrolysis half-life significantly compared to the unsubstituted ester. oieau.fr

CompoundHalf-life at pH 8 and 10°C
Methyl benzoate1.8 years
Methyl 4-nitrobenzoate0.1 year
Methyl 4-methoxybenzoate4.8 years

This table illustrates the effect of substituents on the hydrolysis rate of methyl benzoates. Data from a study on substituted methyl benzoates. oieau.fr

Transesterification Processes and Derivatization

Transesterification is a fundamental process for the derivatization of the ester functional group in this compound. This reaction involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of a catalyst. The process can be catalyzed by either an acid or a base.

Under acidic conditions, the reaction is typically carried out by heating the methyl ester in an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. To drive the equilibrium towards the product, the alcohol is often used as the solvent. ucla.eduyoutube.com

Base-catalyzed transesterification is achieved by reacting the ester with an alkoxide base. For instance, treatment with sodium ethoxide in ethanol (B145695) would yield the corresponding ethyl ester. srsintl.commasterorganicchemistry.comyoutube.com This reaction is also an equilibrium process, and using the alcohol as the solvent helps to shift the equilibrium towards the desired product. ucla.edumasterorganicchemistry.com The presence of water must be avoided in base-catalyzed transesterification to prevent the competing hydrolysis of the ester to the corresponding carboxylic acid. srsintl.com

The choice between acid and base catalysis can depend on the compatibility of other functional groups in the molecule. For this compound, the presence of the nitro and bromo substituents makes it generally stable under both acidic and basic transesterification conditions.

Table 1: Illustrative Transesterification of this compound

ReactantReagentCatalystProduct
This compoundEthanolH₂SO₄ (cat.)Ethyl 2,5-dibromo-3-nitrobenzoate
This compoundPropanolNaOPr (cat.)Propyl 2,5-dibromo-3-nitrobenzoate

Strategic Derivatization of this compound for Enhanced Functionality

The strategic derivatization of this compound can lead to the formation of complex molecular architectures with enhanced functionality. Key to these strategies are cyclization reactions to form fused heterocyclic systems and metal-catalyzed cross-coupling reactions at the bromine positions.

Cyclization Reactions for Fused Heterocyclic System Formation (e.g., Indole (B1671886) Derivatives)

The nitro group and the adjacent ester group in this compound can be strategically utilized to construct fused heterocyclic systems, such as indole derivatives. A common approach involves the reduction of the nitro group to an amine, followed by cyclization.

One established method for the synthesis of indole-4-carboxylates involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org While this exact transformation is not directly on this compound, a conceptual adaptation can be envisioned. First, the this compound would undergo a Heck reaction to introduce a vinyl group at the 2-position, followed by a reductive cyclization.

A more direct pathway could involve the initial reduction of the nitro group to an amine, yielding methyl 2-amino-5-bromo-3-bromobenzoate. Subsequent intramolecular cyclization strategies could then be employed. For instance, after appropriate functionalization of the amino group, an intramolecular Heck reaction could be utilized to form the indole ring.

Another potential route involves a tandem reaction sequence. For example, a palladium-catalyzed double reductive cyclization of a 1,4-dialkenyl-2,3-dinitrobenzene derivative has been used to synthesize pyrrolo[3,2-g]indoles. nih.gov This suggests that if the bromine atoms on this compound were first converted to vinyl groups via a Stille or Suzuki coupling, a subsequent reductive cyclization of the nitro group could lead to an indole core.

Table 2: Hypothetical Pathway for Indole Synthesis from this compound

Starting MaterialReaction SequenceIntermediate/Product
This compound1. Heck reaction with ethyleneMethyl 2,5-dibromo-3-nitro-6-vinylbenzoate
2. Reductive cyclizationMethyl 4,7-dibromoindole-carboxylate
This compound1. Reduction of nitro groupMethyl 2-amino-3,5-dibromobenzoate
2. N-alkylation and cyclizationFunctionalized indole derivative

Metal-Catalyzed Cross-Coupling Reactions at Bromine Positions

The two bromine atoms on the aromatic ring of this compound are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex molecular frameworks. The regioselectivity of these reactions can often be controlled by the electronic and steric environment of the bromine atoms.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. harvard.edu For this compound, the bromine at the 2-position is flanked by a nitro group and an ester group, making it sterically hindered and electronically different from the bromine at the 5-position. This difference can be exploited for regioselective coupling. Generally, oxidative addition of palladium is favored at the less sterically hindered and more electron-deficient C-Br bond. In some cases, the proximity of a substituent can influence the rate of oxidative addition. rsc.org By carefully choosing the reaction conditions and the stoichiometry of the boronic acid, either mono- or di-arylated products can be obtained.

Sonogashira Coupling: This reaction introduces an alkyne moiety via a palladium and copper co-catalyzed process. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the differential reactivity of the two bromine atoms can allow for selective mono- or di-alkynylation. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.govelsevierpure.comorganic-chemistry.org This reaction is highly versatile and can be applied to introduce primary or secondary amines at the bromine positions of this compound. The use of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high yields and functional group tolerance. nih.govelsevierpure.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This allows for the introduction of vinyl groups, which can serve as handles for further transformations, such as the aforementioned cyclization reactions to form indoles.

Table 3: Illustrative Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, baseMethyl 2-bromo-5-phenyl-3-nitrobenzoate or Methyl 2,5-diphenyl-3-nitrobenzoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, baseMethyl 2-bromo-5-(phenylethynyl)-3-nitrobenzoate or Methyl 2,5-bis(phenylethynyl)-3-nitrobenzoate
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃, ligand, baseMethyl 2-bromo-5-(phenylamino)-3-nitrobenzoate or Methyl 2,5-bis(phenylamino)-3-nitrobenzoate
HeckStyrenePd(OAc)₂, PPh₃, baseMethyl 2-bromo-5-styryl-3-nitrobenzoate or Methyl 2,5-distyryl-3-nitrobenzoate

Lack of Sufficient Data for In-Depth Analysis of this compound

A comprehensive review of available scientific literature and databases has revealed a significant scarcity of specific computational and theoretical research on the chemical compound this compound. This absence of dedicated studies prevents a detailed and scientifically rigorous analysis as outlined in the requested article structure.

While general principles of computational chemistry can be applied to predict the behavior of this molecule, the lack of specific experimental data and published theoretical investigations on this compound means that any such discussion would be highly speculative. An article built on analogies to related but distinct compounds would not meet the required standards of scientific accuracy and focus.

Detailed computational and theoretical investigations are crucial for understanding the nuanced properties of a molecule. These studies, which include quantum mechanical calculations and molecular dynamics simulations, provide deep insights into a compound's electronic structure, conformational preferences, spectroscopic characteristics, and interactions with its environment. Without published research focusing specifically on this compound, the following key areas of the requested article cannot be adequately addressed with factual, data-driven content:

Quantum Mechanical Studies: No specific data could be found regarding the electronic structure, molecular orbitals, conformational energy landscapes, or validated spectroscopic properties of this compound.

Molecular Dynamics Simulations: There is no available research on the solute-solvent interactions or the specific intermolecular forces governing the behavior of this compound in either solution or solid states.

In the interest of maintaining scientific integrity and providing accurate information, it is not possible to generate the requested article at this time. Further experimental and computational research dedicated to this compound is required before a thorough and authoritative scientific article can be written.

Computational and Theoretical Investigations of Methyl 2,5 Dibromo 3 Nitrobenzoate

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. researchgate.net For a molecule like Methyl 2,5-dibromo-3-nitrobenzoate, computational approaches can predict the most likely pathways for its formation and subsequent transformations.

Transition State Analysis for Key Transformations

The identification and characterization of transition states are fundamental to understanding reaction kinetics. youtube.comresearchgate.net For the synthesis of this compound, a key transformation is the electrophilic aromatic substitution (nitration) of a dibrominated methyl benzoate (B1203000) precursor. The reaction involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring. aiinmr.comyoutube.comscribd.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and energy of the transition state for this nitration. nih.govnih.gov The presence of two bromine atoms and a methyl ester group on the benzene (B151609) ring significantly influences the regioselectivity of the nitration. The ester group is an electron-withdrawing group and a meta-director, while the bromine atoms are deactivating yet ortho-, para-directing. scribd.comrsc.org Computational analysis of the transition states for nitration at different positions on the ring can reveal why the nitro group is directed to the 3-position. The transition state leading to the 3-nitro product is expected to be lower in energy compared to those for substitution at other positions due to the electronic effects of the substituents.

Another key transformation for this class of compounds is nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms. The nitro group strongly activates the ring towards such attacks. Transition state analysis for this process would involve modeling the formation of the Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net The calculations would help in determining which of the two bromine atoms is more susceptible to substitution by analyzing the activation barriers for the respective transition states.

Energetic Profiles of Synthetic Pathways

The energetic profile of a reaction pathway provides a comprehensive view of the feasibility and kinetics of a chemical transformation. For the synthesis of this compound, computational chemistry can map out the potential energy surface for the entire reaction coordinate.

A study on the decomposition of nitroethyl benzoate using DFT at the B3LYP/6-31G(d) level of theory revealed a one-step mechanism with a high activation energy of 37.1 kcal/mol. researchgate.net This was attributed to the synchronous but electronically different ruptures of O-C and C-H bonds. researchgate.net While this is a decomposition reaction, the computational approach is directly applicable to mapping the energetic profile of the synthesis of this compound.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated for the nitration of methyl 2,5-dibromobenzoate.

SpeciesRelative Energy (kcal/mol)
Reactants (Methyl 2,5-dibromobenzoate + NO₂⁺)0.0
Transition State (Attack at C3)+15.2
Sigma Complex (Wheland intermediate)-5.8
Transition State (Proton removal)+2.1
Products (this compound + H⁺)-12.5

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for predicting the biological activity and physical properties of chemicals based on their molecular structure. mdpi.comdoi.org For halogenated nitroaromatic compounds, these relationships are often governed by electronic and steric parameters. mdpi.com

The presence of electron-withdrawing groups like the nitro group and bromine atoms in this compound significantly influences its electronic properties. mdpi.com One of the key descriptors in QSAR studies of nitroaromatics is the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.comnih.gov A lower ELUMO value indicates a higher electrophilicity, which is often correlated with increased toxicity and reactivity towards nucleophiles. mdpi.com The electron-withdrawing nature of the substituents in this compound would be expected to result in a low ELUMO value.

QSAR models have been successfully developed for the toxicity of nitroaromatic compounds. For a series of dinitro aromatic compounds, a QSAR model based on ELUMO and the charge on the nitro group (QNO2) showed a good correlation with toxicity. nih.gov For mononitro derivatives, hydrophobicity (logKow) was found to be a key predictor of toxicity. nih.gov

The following table presents key molecular descriptors that would be calculated in a computational study of this compound and their expected influence on its properties.

Molecular DescriptorPredicted Value/Influence
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Low, indicating high electrophilicity and potential for reactivity with nucleophiles and biological macromolecules. mdpi.comnih.gov
EHOMO (Energy of the Highest Occupied Molecular Orbital)Low, suggesting a higher resistance to oxidation.
Dipole MomentHigh, due to the presence of polar C-Br and C-NO₂ bonds, affecting solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Regions of negative potential around the nitro group and bromine atoms, indicating sites for electrophilic attack.
logP (Octanol-water partition coefficient)Moderately high, suggesting a degree of lipophilicity which can influence its environmental fate and bioaccumulation.

Advanced Applications in Organic Synthesis and Chemical Sciences

Methyl 2,5-dibromo-3-nitrobenzoate as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of two bromine atoms and a nitro group on the methyl benzoate (B1203000) core makes this compound a highly functionalized precursor for multi-step synthetic sequences. These functional groups can be selectively manipulated or can direct the course of subsequent reactions, enabling the efficient assembly of intricate molecular frameworks.

Precursor in the Synthesis of EZH2 Methyltransferase Inhibitors (e.g., GSK126 Pathway Analogs)

A significant application of this compound is its role as a crucial intermediate in the synthesis of potent epigenetic modulators, specifically inhibitors of the EZH2 methyltransferase. A prime example is its use in a patented synthetic route for GSK126, a highly selective EZH2 inhibitor. google.com

The synthesis commences with 2,5-dibromobenzoic acid, which undergoes nitration to form 2,5-dibromo-3-nitrobenzoic acid. This acid is then esterified with methanol (B129727), often catalyzed by an acid like concentrated sulfuric acid, to yield this compound. google.com This intermediate is then subjected to a reduction of its nitro group. This reduction is a critical step, converting the nitro functionality into an amino group to produce methyl 2,5-dibromo-3-aminobenzoate. google.com This transformation is typically achieved using reducing agents such as iron powder, zinc powder, or tin(II) chloride in a solvent like methanol or ethanol (B145695). google.com The resulting aminobenzoate is a key building block that undergoes several further transformations to ultimately form the complex structure of GSK126. google.com

Table 1: Synthesis of Methyl 2,5-dibromo-3-aminobenzoate

Precursor Reagents & Conditions Product Application
2,5-dibromo-3-nitrobenzoic acid Methanol, H₂SO₄ (cat.), 70°C This compound Esterification

Building Block for the Construction of Indole-4-carboxylic Acid Methyl Ester Analogs and Related Heterocycles

While direct synthesis of indole-4-carboxylic acid methyl esters from this compound is not prominently documented, its structural motifs are relevant to the synthesis of various functionalized heterocycles. The presence of multiple reactive sites—two bromine atoms susceptible to palladium-catalyzed cross-coupling reactions and a nitro group that can be reduced to a reactive amine—positions it as a versatile precursor for building complex heterocyclic systems.

For instance, related halogenated nitroaromatic compounds are widely used as starting materials for constructing indole (B1671886) rings and other nitrogen-containing heterocycles. nih.gov The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization strategies involving the bromo-substituents, represents a plausible, though not explicitly detailed, pathway to diverse heterocyclic scaffolds. The general utility of halogenated nitrobenzoates as precursors for bioactive heterocycles underscores the potential of this compound in this area of synthetic chemistry. nih.gov

Contributions to the Development of Halogenated Benzoate Chemistry

The study of compounds like this compound provides significant insights into the fundamental principles of reactivity and selectivity in polysubstituted aromatic systems.

Insights into Regioselectivity and Reactivity of Brominated and Nitrated Aromatic Systems

The chemical behavior of this compound is dictated by the interplay of its substituents. The nitro group and the methyl ester are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution. nih.govnumberanalytics.com This deactivation is a result of the inductive withdrawal of electrons from the ring and resonance effects that create partial positive charges at the ortho and para positions. nih.gov

Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atoms, particularly the one at the C-5 position (para to the nitro group), are potential leaving groups in SNAr reactions. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. msu.edu

The regioselectivity of reactions involving this molecule is thus a direct consequence of its electronic landscape:

Electrophilic Substitution: Highly disfavored, but if forced, would likely occur at the C-4 or C-6 positions, which are meta to the deactivating nitro group and less sterically hindered. numberanalytics.com

Nucleophilic Substitution: Favored at the positions bearing the bromine atoms, with the C-5 position being particularly activated by the para-nitro group.

Reduction: The nitro group is readily reduced to an amine, a common and pivotal transformation in its synthetic applications. google.com

Design of New Synthetic Reagents and Catalysts

While this compound is primarily utilized as a synthetic intermediate, the broader class of polyhalogenated aromatic compounds has found application in the design of specialized reagents. For example, polyhalogenated compounds can serve as precursors for organometallic reagents or ligands for catalysis after suitable functionalization. The presence of multiple halogens allows for selective metal-halogen exchange reactions to generate reactive species. Although specific applications of this compound in designing new reagents or catalysts are not yet established, its structural features make it a candidate for such future developments.

Potential for Applications in Materials Science

The field of materials science often leverages highly functionalized organic molecules as building blocks for creating polymers and functional materials with tailored properties. Halogenated nitroaromatic compounds are of interest in this context for several reasons. They can be used as monomers for polymerization reactions, often after conversion of their functional groups. The high polarity imparted by the nitro group and the potential for forming charge-transfer complexes are properties that can be exploited in the design of electronic or optical materials. researchgate.net

Furthermore, the bromine atoms can be utilized to graft the molecule onto polymer backbones or other surfaces through cross-coupling chemistry. While direct applications of this compound in materials science have not been extensively reported, its status as a polyfunctional aromatic building block suggests its potential use in creating novel polymers, dyes, or other advanced materials. researchgate.net

Monomer or Building Block for Functional Polymer Synthesis

There is currently no specific information available in the scientific literature detailing the use of this compound as a monomer or building block for the synthesis of functional polymers. The presence of multiple reactive sites could theoretically allow for its incorporation into polymer chains, potentially imparting properties such as flame retardancy (due to the bromine atoms) or specific electronic characteristics (due to the nitro group). However, without experimental evidence, this remains a hypothetical application.

Components in Advanced Electronic or Optical Materials

Similarly, the application of this compound in the development of advanced electronic or optical materials is not documented in the available literature. Nitroaromatic compounds can possess non-linear optical (NLO) properties, but specific studies on this particular compound are absent.

Utility in the Study of Microbial Dechlorination Processes of Polychlorinated Biphenyls (as a Model Halogenated Benzoate)

A significant area where related compounds have demonstrated utility is in the study of microbial dechlorination of polychlorinated biphenyls (PCBs). PCBs are persistent environmental pollutants, and their natural degradation is a slow process. oup.com Under anaerobic conditions, microbial reductive dechlorination can break down highly chlorinated PCBs into less chlorinated and less toxic compounds. oup.comnih.gov This process is often slow, but research has shown that the introduction of certain "priming" compounds can stimulate and enhance the rate of PCB dechlorination. dss.go.th

Halogenated benzoates have been investigated as potential priming agents. osti.gov Studies have shown that while fluorinated and chlorinated benzoates are generally ineffective, several brominated and iodinated benzoates can initiate PCB dechlorination. dss.go.thosti.gov Specifically, 2,5-dibromobenzoate has been identified as a compound that can prime the microbial dechlorination of Aroclor 1260, a commercial PCB mixture. oup.comdss.go.thosti.gov In these studies, the addition of 2,5-dibromobenzoate to sediments containing PCBs led to a significant decrease in the concentration of the more highly chlorinated biphenyls. dss.go.thosti.gov

The mechanism behind this priming effect is thought to involve the stimulation of the growth of specific dehalogenating microorganisms. oup.com By providing a readily metabolizable halogenated substrate, the population of bacteria capable of reductive dehalogenation increases, and these bacteria can then co-metabolize the more complex PCB molecules. oup.com Different halogenated benzoates can promote different dechlorination pathways, indicating that they can select for specific microbial populations with distinct dechlorination specificities. oup.com

While research has focused on 2,5-dibromobenzoate, it is plausible that this compound could serve as a model compound in similar studies to further investigate the structural and electronic factors that influence the priming of microbial dechlorination. The presence of the nitro group could potentially alter the compound's effectiveness as a primer and provide further insights into the metabolic pathways of the involved microorganisms.

Conclusion and Future Research Directions

Summary of Current Research Achievements for Methyl 2,5-dibromo-3-nitrobenzoate

Direct research achievements specifically for this compound are not documented in publicly available scientific literature. Its existence is primarily noted in chemical supplier catalogs, indicating it is a compound available for research but not one that has been the subject of published studies.

However, the research achievements of its structural isomers and precursors provide a context for its potential utility. For instance, related compounds such as Methyl 2-(bromomethyl)-3-nitrobenzoate serve as critical intermediates in the synthesis of complex pharmaceutical agents. nih.govfishersci.com Similarly, other substituted nitrobenzoates are foundational in creating specialty materials, including polymers and coatings, where they enhance durability and environmental resistance. The study of halogenated nitroaromatic compounds is also significant in understanding their biological and environmental impact, with some demonstrating antimicrobial properties. nih.gov These achievements for related molecules suggest that this compound holds untapped potential as a valuable chemical building block.

Identification of Research Gaps and Emerging Avenues in Synthetic Chemistry

The most significant research gap for this compound is the absence of a published, optimized synthetic route. Developing an efficient and regioselective synthesis for this specific isomer represents a key challenge and an important research avenue.

Emerging Synthetic Avenues:

Multi-step Electrophilic Aromatic Substitution: A logical approach would involve a multi-step synthesis starting from a simpler benzene (B151609) derivative. libretexts.orgopenstax.org The order of introducing the bromo, nitro, and methyl ester groups is critical due to their directing effects. For example, synthesizing 4-bromo-2-nitrotoluene (B1266186) from benzene requires careful planning to ensure the correct isomer is formed. openstax.org A potential pathway for this compound could involve the nitration and bromination of a pre-existing methyl benzoate (B1203000), but controlling the precise positions of the three substituents would be a significant synthetic challenge requiring careful selection of reagents and reaction conditions. youtube.comlibretexts.org

Modification of Pre-existing Aromatics: An alternative route could involve the modification of a more readily available polysubstituted benzene. For example, a diazotization reaction on a corresponding aniline (B41778) (2,5-dibromo-3-nitroaniline), followed by a Sandmeyer-type reaction, could potentially introduce the ester group, although this would be an indirect and likely complex pathway.

The primary hurdle is achieving the desired 2,5-dibromo-3-nitro substitution pattern without forming a mixture of isomers, which would necessitate difficult purification steps. Overcoming this challenge would be a notable achievement in synthetic methodology.

Perspectives on Novel Transformations and Catalytic Applications

The trifunctional nature of this compound opens up numerous possibilities for novel chemical transformations, particularly through catalysis.

Selective Catalytic Debromination: The two bromine atoms are in different chemical environments, which could allow for selective removal of one over the other. Catalytic hydrogenation using catalysts like palladium-on-carbon is a well-established method for removing bromo groups from aromatic rings. organic-chemistry.org Developing a catalytic system that can selectively cleave the C-Br bond at either the 2- or 5-position would provide access to a new range of mono-bromo intermediates, significantly enhancing the molecule's synthetic utility. Copper-catalyzed hydrodehalogenation is another promising technique that has been used for brominated aromatic pollutants. mdpi.com

Nitro Group Reduction: The nitro group can be selectively reduced to an amine under various catalytic conditions (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This would yield Methyl 2-amino-3,6-dibromobenzoate, a highly functionalized aniline derivative that could serve as a precursor for heterocycles, dyes, or other complex organic molecules.

Cross-Coupling Reactions: The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures for applications in medicinal chemistry and materials science.

Future Directions in Computational Modeling and Materials Science Applications

Computational Modeling: In the absence of experimental data, computational chemistry is a powerful tool to predict the properties and reactivity of this compound. nih.gov

Property Prediction: Density Functional Theory (DFT) calculations can be used to determine its molecular geometry, electronic structure, vibrational frequencies (IR spectrum), and NMR chemical shifts. This data can aid in its eventual experimental characterization.

Reactivity Mapping: Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic transformations. For instance, calculating the electrostatic potential map could indicate the relative reactivity of the two bromine atoms.

Mechanism Elucidation: For any proposed synthetic or catalytic transformation, computational studies can be employed to explore reaction mechanisms, identify transition states, and calculate activation energies, providing insights that can help optimize reaction conditions. nih.gov

Materials Science Applications: The high degree of functionalization makes this compound an intriguing candidate as a monomer or building block in materials science.

Polymer Synthesis: Following the reduction of the nitro group, the resulting amino-dibromo-benzoate could be used in polycondensation reactions to create novel aromatic polyamides or polyimides. The presence of bromine atoms would impart flame-retardant properties to the resulting polymers.

Functional Materials: The electron-deficient nature of the aromatic ring, due to the nitro group, suggests potential applications in electronic materials. After conversion into more complex structures, it could be investigated for use in organic light-emitting diodes (OLEDs) or as a component in charge-transfer complexes.

Broader Impact and Significance of this compound Research in Chemical Sciences

While currently an understudied molecule, focused research on this compound could have a significant impact across the chemical sciences.

Advancement in Synthetic Strategy: Developing a selective and high-yield synthesis would contribute valuable knowledge to the field of polysubstituted aromatics, a notoriously challenging area of organic synthesis.

Expansion of Chemical Toolbox: Establishing the reactivity of this compound would provide chemists with a new, versatile building block. Its three distinct functional groups (ester, nitro, and two non-equivalent bromines) offer orthogonal handles for sequential chemical modifications, enabling the efficient construction of complex target molecules.

Foundation for New Materials and Therapeutics: As a precursor, it could unlock access to novel classes of compounds for drug discovery and materials science. The unique substitution pattern may lead to materials with desirable properties (e.g., thermal stability, flame retardancy) or drug candidates with unique biological activity profiles. The metabolism of nitroaromatic compounds is also an area of significant toxicological and medical interest. acs.org

In essence, the study of this compound represents a microcosm of chemical exploration. It stands as an opportunity to develop new synthetic methods, understand complex reactivity, and ultimately, create novel molecules that could address challenges in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. How can Methyl 2,5-dibromo-3-nitrobenzoate be synthesized, and what are the critical steps for ensuring purity?

  • Methodological Answer : A typical synthesis involves sequential bromination and nitration of methyl benzoate derivatives. For example, nitration at the meta position is directed by ester and bromine substituents. Key steps include:

  • Regioselective bromination : Use controlled stoichiometry and low-temperature conditions to minimize polybromination by-products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. HPLC (>95% purity) is recommended for final verification .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) identifies aromatic proton environments (e.g., deshielded protons near nitro/bromo groups). 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons.
  • IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1530 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H]+^+ at m/z 348.87 (C8_8H5_5Br2_2NO4_4) .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong meta-directing and deactivating substituent. In cross-coupling reactions (e.g., Suzuki), bromine at positions 2 and 5 may act as leaving groups. Kinetic studies using DFT calculations can predict preferred reaction sites, while TLC monitoring optimizes reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and substituent orientations.
  • Cross-Referencing Databases : Validate data against authoritative sources like NIST Chemistry WebBook for analogous brominated nitroaromatics .

Q. What strategies mitigate regiochemical challenges during bromination or nitration steps?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to control bromine/nitro placement.
  • Competitive Reactivity Analysis : Employ kinetic isotope effects or Hammett plots to study substituent electronic effects.
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid optimization .

Q. How can overlapping signals in NMR spectra be deconvoluted for accurate structural assignment?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^{13}C couplings to resolve crowded aromatic regions.
  • Solvent Screening : Use DMSO-d6_6 or acetone-d6_6 to shift proton resonances.
  • Computational Predictions : Compare experimental 1^1H shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Isotopic Labeling : Track substituent displacement using 18^{18}O or 15^{15}N isotopes.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure intermediate lifetimes.
  • Theoretical Modeling : CASSCF or QM/MM simulations map transition states and activation barriers .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize yield while minimizing di- or tri-substituted by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • By-Product Tracking : LC-MS or GC-MS identifies side products; adjust stoichiometry (e.g., limit Br2_2 to 1.1 equivalents).
  • Green Chemistry Metrics : Calculate atom economy and E-factor to improve sustainability .

Q. What chromatographic methods are optimal for separating this compound from structurally similar analogs?

  • Methodological Answer :

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (70:30) and 0.1% TFA modifier.
  • Preparative TLC : Silica gel GF254_{254} plates with toluene/dichloromethane (3:1) for rapid screening.
  • Chiral Separation : Use amylose-based columns if enantiomeric impurities are suspected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.